REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12]O)=[N:10][CH:11]=1.C(=O)(O)[O-].[Na+].[ClH:19]>C(Cl)Cl>[ClH:3].[Cl:19][CH2:12][C:9]1[CH:8]=[CH:7][C:6]([F:5])=[CH:11][N:10]=1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
320 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction at 0° C. for 3 h
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
quench with isopropyl alcohol
|
Type
|
ADDITION
|
Details
|
Dilute
|
Type
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CUSTOM
|
Details
|
the reaction contents with methylene chloride (50 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the organic phase, dry(magnesium sulfate)
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Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
FILTRATION
|
Details
|
The resultant solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with a minimal amount of cold diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give 200 mg (33%) as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
Cl.ClCC1=NC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |